Sofalcone-d4

Bioanalysis LC-MS/MS Isotope Dilution

Accurate sofalcone quantification in complex biological matrices is hindered by matrix effects and analyte loss. Sofalcone-d4 is the precise tetradeuterated internal standard that resolves these challenges. - Enables co-elution with sofalcone in reversed-phase LC-MS/MS, effectively compensating for ion suppression and extraction variability. - Provides the +4 Da mass shift essential for distinguishing from the analyte without spectral interference. - Supports regulatory-compliant bioanalysis for clinical trials (e.g., CTR20242479) and preclinical ADME studies.

Molecular Formula C27H30O6
Molecular Weight 454.5 g/mol
Cat. No. B12371245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSofalcone-d4
Molecular FormulaC27H30O6
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C
InChIInChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30)/b12-7+/i5D,6D,8D,9D
InChIKeyGFWRVVCDTLRWPK-RLUGQMJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sofalcone-d4: Deuterated Internal Standard


Sofalcone-d4 (Catalog No. HY-B2184S, Molecular Formula C₂₇H₂₆D₄O₆, Molecular Weight 454.5 g/mol) is a tetradeuterated analog of sofalcone, a synthetic chalcone-derivative gastric antiulcer agent . The compound features deuterium substitution at four specific positions (2,3,5,6) on one of the phenyl rings, generating a +4 Da mass shift (450.5 → 454.5 g/mol) relative to unlabeled sofalcone [1]. This stable isotope labeling (SIL) enables its primary application as an internal standard (IS) for the quantitative analysis of sofalcone in biological matrices via liquid chromatography–tandem mass spectrometry (LC-MS/MS), as well as by NMR or GC-MS .

Sofalcone-d4 vs. Unlabeled Internal Standards


Substituting Sofalcone-d4 with unlabeled sofalcone or a non-isotopic structural analog as an internal standard introduces substantial quantitative inaccuracy in bioanalytical LC-MS/MS workflows. Unlabeled sofalcone cannot be distinguished from endogenous or dosed analyte by mass spectrometry, precluding its use as an internal standard . Non-isotopic structural analogs (e.g., indomethacin), while mass-distinguishable, exhibit different chromatographic retention, extraction recovery, and ionization behavior compared to sofalcone, rendering them unable to adequately correct for matrix effects, sample processing variability, and instrument drift [1]. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative LC-MS/MS bioanalysis precisely because their near-identical physicochemical properties to the target analyte enable accurate compensation for these sources of variability [1]. Among SIL-IS options, deuterated analogs such as Sofalcone-d4 are widely employed, though the potential for deuterium isotope effects on chromatographic retention warrants method-specific validation [2][3].

Sofalcone-d4 Differentiation Evidence


Mass Spectrometric Differentiation via Deuterium Labeling

Sofalcone-d4 provides a +4 Da mass shift (m/z 454 → m/z 315) relative to unlabeled sofalcone (m/z 450 → m/z 315), enabling distinct multiple reaction monitoring (MRM) transitions for quantitative analysis [1][2]. In contrast, a previously employed non-isotopic internal standard, indomethacin, exhibits a completely different MRM transition (m/z 356.9 → 313.0) that does not match the fragmentation behavior or ionization efficiency of sofalcone [3]. This isotopic mass shift, ideally 3–5 Da per labeling site, minimizes isotopic cross-interference while maintaining near-identical physicochemical properties [1].

Bioanalysis LC-MS/MS Isotope Dilution Pharmacokinetics

Deuterium Isotope Effects on Quantitation Bias

While deuterated SIL-IS are the gold standard for quantitative LC-MS/MS, deuterium isotope effects can cause differential chromatographic retention and ionization behavior between analyte and IS, potentially introducing quantitative bias [1]. In a systematic comparison for urinary 2-methylhippuric acid (2MHA) analysis, deuterated 2MHA-[²H₇] generated concentrations on average 59.2% lower than those obtained using ¹³C-labeled 2MHA-[¹³C₆] as the IS, with a negative spike accuracy bias of −38.4% for the deuterated IS [1]. Post-column infusion demonstrated that ion suppression experienced by 2MHA and 2MHA-[¹³C₆] was not equally experienced by 2MHA-[²H₇] [1]. A separate study on carvedilol enantiomers similarly demonstrated that a slight retention time difference caused by deuterium isotope effect resulted in differential ion suppression between carvedilol and its deuterated IS, changing the analyte/IS peak area ratio and compromising accuracy [2]. No direct head-to-head quantitative bias data for Sofalcone-d4 versus sofalcone was identified in the available literature.

Bioanalysis LC-MS/MS Matrix Effects Method Validation

Clinical Pharmacokinetics of Sofalcone

Clinical pharmacokinetic data for sofalcone establishes the concentration ranges that Sofalcone-d4 must accurately quantify as an internal standard in human plasma studies [1]. Following single oral doses in healthy adults, sofalcone exhibits dose-proportional Cmax and AUC values [1]. A 2024 bioequivalence study (CTR20242479) in 36 healthy Chinese subjects used Sofalcone-d4 to compare test sofalcone granules (20%) against the reference product Solon® (Taisho Pharmaceutical), evaluating Cmax, AUC₀₋ₜ, and AUC₀₋∞ for regulatory bioequivalence assessment [2].

Pharmacokinetics Bioequivalence Clinical Pharmacology

Sofalcone-Mediated PGE₂ Preservation

Sofalcone's primary pharmacological mechanism—inhibition of 15-hydroxy-prostaglandin dehydrogenase (15-OH-PG-DH)—provides context for why accurate quantification of sofalcone in biological samples is therapeutically relevant [1]. In a rat model of taurocholate (TCA)-induced gastritis, 3 months of TCA administration increased 15-OH-PG-DH activity and decreased mucosal PGE₂ content. Administration of sofalcone for 3 weeks prevented both the increase in 15-OH-PG-DH activity and the decrease in PGE₂ content [1]. In vitro, sofalcone at 50 μmol/L significantly increased HO-1 mRNA expression compared with control in both trophoblasts and HUVECs (P<0.05 for both) . Cytoprotective effect onset in ethanol-induced gastric necrosis model occurred at 15 min for sofalcone (100 mg/kg, i.p.) versus 5 min for PGE₂ (0.1 mg/kg, p.o.) [2].

Gastroenterology Prostaglandin Metabolism Mucosal Protection

Sofalcone-d4 Application Scenarios


Bioequivalence Studies for Generic Sofalcone

Sofalcone-d4 is the designated internal standard for LC-MS/MS quantitation of sofalcone in human plasma samples collected during bioequivalence trials, such as the 2024 CTR20242479 study comparing generic sofalcone granules (20%) against the reference listed drug Solon® . The method must quantify sofalcone across the clinically observed concentration range of approximately 0.05–2.5 μg/mL following single oral doses of 50–200 mg, requiring validated accuracy and precision per regulatory guidelines [1].

Preclinical Pharmacokinetic and Toxicokinetic Profiling

Sofalcone-d4 enables accurate quantification of sofalcone in rodent plasma and tissue homogenates for preclinical ADME and toxicology studies . Rat PK parameters (100 mg/kg oral: Cmax 13.0 mg/kg, AUC 34.7 mg/L) provide a benchmark for method sensitivity and linearity requirements in preclinical species [1].

Metabolic Stability and DDI Assessment

Sofalcone-d4 serves as a stable isotope-labeled tracer for quantifying sofalcone depletion in liver microsome or hepatocyte incubations, enabling calculation of intrinsic clearance and assessment of CYP-mediated metabolism . Given sofalcone's plasma half-life of approximately 1 hour and extensive first-pass metabolism in humans, accurate quantitation of parent compound depletion is essential for DDI risk assessment .

Technical Documentation Hub

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